Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13789806
InChI: InChI=1S/C12H15NO3.BrH/c1-2-16-12(15)11-10-4-3-9(14)7-8(10)5-6-13-11;/h3-4,7,11,13-14H,2,5-6H2,1H3;1H
SMILES: CCOC(=O)C1C2=C(CCN1)C=C(C=C2)O.Br
Molecular Formula: C12H16BrNO3
Molecular Weight: 302.16 g/mol

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide

CAS No.:

Cat. No.: VC13789806

Molecular Formula: C12H16BrNO3

Molecular Weight: 302.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide -

Specification

Molecular Formula C12H16BrNO3
Molecular Weight 302.16 g/mol
IUPAC Name ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrobromide
Standard InChI InChI=1S/C12H15NO3.BrH/c1-2-16-12(15)11-10-4-3-9(14)7-8(10)5-6-13-11;/h3-4,7,11,13-14H,2,5-6H2,1H3;1H
Standard InChI Key RCIASJYKWNZKML-UHFFFAOYSA-N
SMILES CCOC(=O)C1C2=C(CCN1)C=C(C=C2)O.Br
Canonical SMILES CCOC(=O)C1C2=C(CCN1)C=C(C=C2)O.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a tetrahydroisoquinoline core, where the benzene ring is substituted with a hydroxyl group at position 6 and an ethyl carboxylate ester at position 1 (Figure 1). The hydrobromide salt form arises from protonation of the piperidine nitrogen, enhancing solubility and crystallinity .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number738629-53-3
Molecular FormulaC₁₂H₁₆BrNO₃
Molecular Weight302.16 g/mol
Purity≥98%
Storage ConditionsCool, dry environment

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tetrahydroisoquinoline derivatives often begins with phenethylamine precursors. For example, 3-methoxyphenethylamine undergoes cyclization with ethyl glyoxylate under acidic conditions to form the tetrahydroisoquinoline ring . Subsequent steps include Boc protection, methylation, and hydrolysis to introduce functional groups. The hydrobromide salt is typically formed via reaction with hydrobromic acid in a polar solvent .

Key Reaction Steps:

  • Cyclization: Acid-catalyzed reaction of phenethylamine derivatives with ethyl glyoxylate.

  • Functionalization: Introduction of ester and hydroxyl groups via selective alkylation and hydrolysis.

  • Salt Formation: Treatment with HBr to improve physicochemical properties .

Physicochemical Properties

Solubility and Stability

The hydrobromide salt enhances aqueous solubility compared to the free base, making it suitable for formulation studies. The compound is stable under standard laboratory conditions but degrades under prolonged exposure to light or moisture .

Table 2: Physicochemical Profile

PropertyValue
Solubility in WaterModerately soluble
Melting PointNot reported
LogP (Partition Coefficient)Estimated ~1.2 (lipophilic)

Applications in Medicinal Chemistry

Intermediate in API Synthesis

This compound serves as a key intermediate in synthesizing advanced candidates. For example:

  • Stepwise Functionalization: The ethyl ester can be hydrolyzed to a carboxylic acid for further coupling reactions .

  • Salt Optimization: Hydrobromide formation improves pharmacokinetic properties, such as oral bioavailability .

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀ (nM)Clinical Stage
TAK-828F RORγt4.3Preclinical
PF-04457845 FAAH7.2Phase II

Future Directions

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of the hydroxyl and ester groups to optimize receptor affinity.

  • Formulation Development: Exploration of prodrug strategies to enhance bioavailability.

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